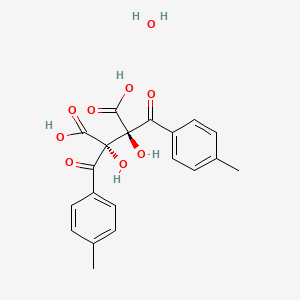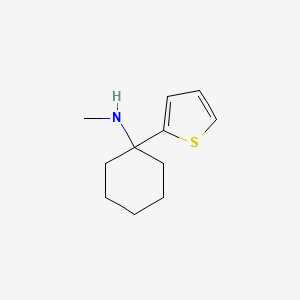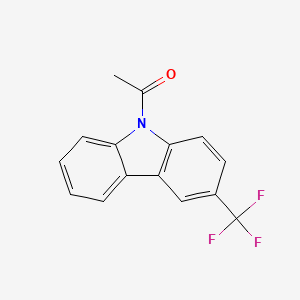
9-Acetyl-3-trifluoromethylcarbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Acetyl-3-trifluoromethylcarbazole is a chemical compound with the molecular formula C15H10F3NO and a molecular weight of 277.24 g/mol . It is a derivative of carbazole, a heterocyclic aromatic organic compound known for its applications in optoelectronic devices due to its excellent photochemical and thermal stability . The trifluoromethyl group and acetyl group attached to the carbazole core enhance its chemical properties, making it a valuable compound in various scientific research fields.
Vorbereitungsmethoden
The synthesis of 9-Acetyl-3-trifluoromethylcarbazole typically involves the functionalization of the carbazole core. One common method includes the Friedel-Crafts acylation reaction, where carbazole is reacted with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions usually involve refluxing the mixture in an inert solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
9-Acetyl-3-trifluoromethylcarbazole undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include organic solvents like acetone or dichloromethane, and catalysts such as aluminum chloride or palladium on carbon. Major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
9-Acetyl-3-trifluoromethylcarbazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 9-Acetyl-3-trifluoromethylcarbazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact molecular targets and pathways involved depend on the specific application and the derivative being studied.
Vergleich Mit ähnlichen Verbindungen
9-Acetyl-3-trifluoromethylcarbazole can be compared with other carbazole derivatives such as:
9-Acetylcarbazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-Trifluoromethylcarbazole: Lacks the acetyl group, affecting its reactivity and applications.
9-Ethyl-3-trifluoromethylcarbazole:
The presence of both the acetyl and trifluoromethyl groups in this compound makes it unique, providing a balance of chemical stability, reactivity, and biological activity that is not found in other similar compounds.
Eigenschaften
Molekularformel |
C15H10F3NO |
|---|---|
Molekulargewicht |
277.24 g/mol |
IUPAC-Name |
1-[3-(trifluoromethyl)carbazol-9-yl]ethanone |
InChI |
InChI=1S/C15H10F3NO/c1-9(20)19-13-5-3-2-4-11(13)12-8-10(15(16,17)18)6-7-14(12)19/h2-8H,1H3 |
InChI-Schlüssel |
PLNZBJRCCALEPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C2=C(C=C(C=C2)C(F)(F)F)C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14115950.png)
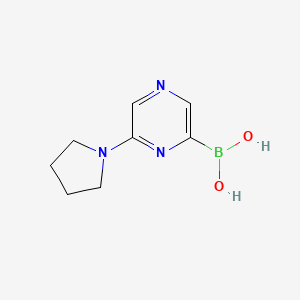
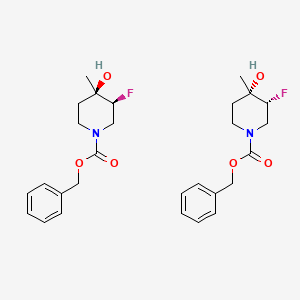
![N,N-Bis(1-methylethyl)[1,1-biphenyl]-3-carboxamide](/img/structure/B14115970.png)
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/structure/B14115971.png)
![benzyl (2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B14115973.png)
![ethyl N-[(2,6-dichlorophenyl)carbamothioyl]carbamate](/img/structure/B14115978.png)

![3-(Dimethylamino)-2-pyridin-4-yl-1-[4-(quinolin-2-ylmethoxy)phenyl]prop-2-en-1-one](/img/structure/B14115984.png)
